Montelukast Bis-sulfide (Mixture of Diastereomers)
Overview
Description
The compound “Montelukast Bis-sulfide (Mixture of Diastereomers)” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including carboxylic acid, sulfanyl, and quinoline moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Montelukast Impurity E, also known as Montelukast Bis-sulfide, primarily targets the leukotriene receptors in the body . Leukotrienes are inflammatory mediators that play a key role in causing inflammation, hyper-responsiveness, and bronchoconstriction in the lower airway .
Mode of Action
Montelukast Impurity E is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of leukotriene receptors helps in preventing the bronchoconstriction and inflammatory responses that are typically seen in conditions like asthma .
Biochemical Pathways
The primary biochemical pathway affected by Montelukast Impurity E is the leukotriene pathway . By antagonizing the leukotriene receptors, Montelukast Impurity E inhibits the physiological actions of leukotrienes, thereby reducing inflammation and bronchoconstriction .
Pharmacokinetics
It is known that the bioavailability of montelukast, the parent compound, is relatively low (61–73%) due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism
Result of Action
The molecular and cellular effects of Montelukast Impurity E’s action primarily involve the reduction of inflammation and bronchoconstriction in the lungs . By blocking the leukotriene receptors, it prevents the physiological actions of leukotrienes, which are known to cause inflammation and bronchoconstriction . This results in improved control of symptoms in conditions like asthma .
Biochemical Analysis
Biochemical Properties
Montelukast, the parent compound of Montelukast Impurity E, is a leukotriene receptor antagonist . It is involved in blocking the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) . This action is crucial in the management of asthma and allergic rhinitis symptoms . The biochemical properties of Montelukast Impurity E are expected to be similar to those of Montelukast, given their structural similarities.
Cellular Effects
Montelukast, the parent compound, is known to have significant effects on various types of cells and cellular processes . It influences cell function by blocking the CysLT1 receptor, which in turn prevents the binding of LTD4, an inflammatory mediator . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Montelukast, the parent compound, exerts its effects at the molecular level by selectively and competitively blocking the CysLT1 receptor . This prevents the binding of the inflammatory mediator LTD4 . It is reasonable to assume that Montelukast Impurity E may have a similar mechanism of action due to its structural similarity to Montelukast.
Temporal Effects in Laboratory Settings
It is known that Montelukast, the parent compound, has been studied extensively in both in vitro and in vivo studies . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Montelukast, the parent compound, has been studied in animal models, providing valuable information on its effects at different dosages .
Metabolic Pathways
Montelukast, the parent compound of Montelukast Impurity E, undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system . The major contributors to this metabolism are the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . It is reasonable to assume that Montelukast Impurity E may follow a similar metabolic pathway due to its structural similarity to Montelukast.
Transport and Distribution
Montelukast, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Montelukast, the parent compound, is known to have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Common synthetic routes may include:
Formation of the cyclopropyl groups: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the sulfanyl groups: Thiol-ene reactions or nucleophilic substitution reactions with thiol-containing reagents can be used.
Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis, involving aniline derivatives and carbonyl compounds.
Final assembly: The various fragments can be coupled using methods like esterification, amidation, or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: Ensuring that reactions can be performed on a large scale with consistent results.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Esters, amides.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimalarial and anticancer activities.
Cyclopropyl-containing compounds: Often used in medicinal chemistry for their unique structural properties.
Sulfanyl-containing compounds: Known for their antioxidant and enzyme inhibitory activities.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a versatile molecule for scientific research and potential therapeutic applications.
Biological Activity
Montelukast Bis-sulfide, a derivative of Montelukast, is an organosulfur compound known for its biological activity, particularly as a leukotriene receptor antagonist. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Overview of Montelukast Bis-sulfide
Montelukast Bis-sulfide (R,S) is characterized by the molecular formula C₄₁H₄₆ClNO₅S₂ and a molecular weight of 732.39 g/mol. It appears as a pale yellow to yellow solid with a melting point exceeding 60°C, indicating thermal stability. The compound is synthesized using multi-step organic synthesis techniques, which ensure the retention of desired stereochemistry and purity necessary for its biological activity.
Montelukast Bis-sulfide functions primarily by blocking the action of leukotrienes—potent inflammatory mediators involved in asthma and allergic responses. By antagonizing the Cysteinyl leukotriene receptor 1 (CysLT1), it inhibits the physiological effects of leukotrienes such as LTC4, LTD4, and LTE4, which are implicated in bronchoconstriction and airway inflammation .
Key Mechanistic Insights:
- Receptor Interaction : The compound binds with high affinity to CysLT1 receptors, preventing leukotriene-induced bronchoconstriction and inflammation.
- Covalent Bonding : The sulfur atom in the bis-sulfide can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of Montelukast Bis-sulfide is similar to that of its parent compound, Montelukast. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Oral Bioavailability | 64% |
Volume of Distribution | 8 to 11 liters |
Protein Binding | >99% |
Mean Plasma Half-life | 2.7 to 5.5 hours |
Clearance | 45 mL/min |
Studies indicate that Montelukast is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within a few hours .
Biological Activity
Montelukast Bis-sulfide exhibits significant biological activities related to its role as a leukotriene receptor antagonist. Research indicates its effectiveness in:
- Asthma Management : Reducing bronchoconstriction and airway inflammation.
- Allergic Rhinitis : Providing symptomatic relief from seasonal and perennial allergic rhinitis.
In clinical studies involving adults and pediatric patients, Montelukast has shown to decrease mean peripheral blood eosinophils by approximately 13% to 15% compared to placebo during treatment periods .
Case Studies and Research Findings
- Efficacy in Asthma : A study demonstrated that Montelukast effectively reduced asthma symptoms and improved lung function in patients aged 6 years and older. The results indicated significant improvements in forced expiratory volume (FEV1) post-treatment.
- Allergic Rhinitis Relief : Another clinical trial highlighted the efficacy of Montelukast in alleviating symptoms of allergic rhinitis, showing a median reduction in nasal congestion and sneezing.
- Bioequivalence Studies : Bioequivalence studies comparing generic formulations of Montelukast have confirmed that pharmacokinetic parameters fall within acceptable ranges for therapeutic equivalence, supporting the use of generic alternatives without compromising efficacy or safety .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNODSMYYCYZTO-RERZGLEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743994 | |
Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-05-4 | |
Record name | Montelukast bis-sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONTELUKAST BIS-SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.